3-Methoxypiperidin-1-amine

Overview

Description

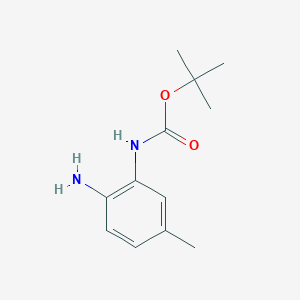

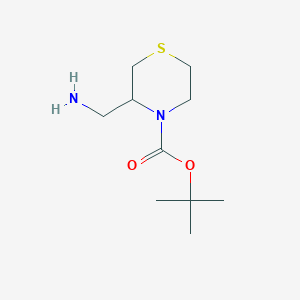

3-Methoxypiperidin-1-amine is a chemical compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 . The compound is in liquid form .

Synthesis Analysis

The synthesis of amines, such as this compound, involves various methods including reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O/c1-9-6-3-2-4-8(7)5-6/h6H,2-5,7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving amines are complex and varied. They can involve SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 130.19 .Scientific Research Applications

Kinetic Studies in Organic Chemistry

3-Methoxypiperidin-1-amine is involved in the study of reaction kinetics and mechanisms in organic chemistry. Research has explored its role in the aminolysis reactions of thionocarbonates, providing insights into reaction rates and equilibrium microcoefficients (Castro et al., 2001).

Organic Synthesis and Medicinal Chemistry

This compound is pivotal in synthesizing various structurally complex and biologically significant molecules. It has been used in stereoselective synthesis, like the production of hydroxypipecolic acid, highlighting its versatility in organic synthesis (Kim et al., 2006). Additionally, it is used in the synthesis of 4-aminopiperidine derivatives, important in medicinal chemistry for creating new drug candidates (Rey-Rodriguez et al., 2018).

Ring Contraction Studies

The compound is instrumental in studies involving ring contraction reactions, such as converting piperidines into pyrrolidines, which is a rare and notable transformation in organic chemistry (Tehrani et al., 2000).

Chemical Interaction Studies

This compound is used in research to understand the interactions between various chemical entities, such as its role in the tautomerisation of acridin-9-amines. This research helps in understanding the structural and physicochemical features and the stability of different tautomers (Wróblewska et al., 2006).

Nuclear Magnetic Resonance (NMR) Studies

This compound is also useful in NMR studies, particularly in the development of chirality recognizing reagents for determining the stereochemistry and enantiomeric purity of other compounds (Seco et al., 1994).

Safety and Hazards

The safety information for 3-Methoxypiperidin-1-amine includes several hazard statements: H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name |

3-methoxypiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-3-2-4-8(7)5-6/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRZNBBLIHJKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677456 | |

| Record name | 3-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-22-2 | |

| Record name | 3-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)

![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)